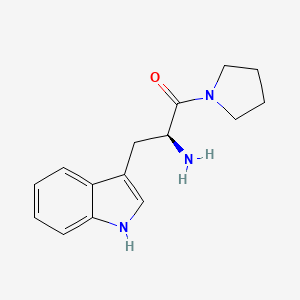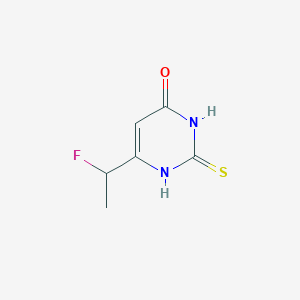![molecular formula C20H42O3 B14240443 (2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol CAS No. 256446-75-0](/img/structure/B14240443.png)
(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol is an organic compound characterized by its unique structure, which includes a long alkyl chain and a glycerol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol typically involves the reaction of 10-methylhexadecanol with glycidol under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the opening of the epoxide ring in glycidol, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives using reagents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
科学研究应用
(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
作用机制
The mechanism of action of (2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol involves its interaction with lipid bilayers in cell membranes. The long alkyl chain allows it to integrate into the lipid bilayer, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
相似化合物的比较
- (2S)-1-[(10-Methylhexadecyl)oxy]-3-{[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxycyclopentyl]oxy}-2-propanyl 13-methyltetradecanoate .
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester .
Comparison: (2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol is unique due to its specific structure, which includes a glycerol backbone and a long alkyl chain. This structure imparts distinct amphiphilic properties, making it suitable for applications in drug delivery and as a surfactant. Similar compounds may have different backbone structures or alkyl chain lengths, leading to variations in their physical and chemical properties.
属性
CAS 编号 |
256446-75-0 |
|---|---|
分子式 |
C20H42O3 |
分子量 |
330.5 g/mol |
IUPAC 名称 |
(2S)-3-(10-methylhexadecoxy)propane-1,2-diol |
InChI |
InChI=1S/C20H42O3/c1-3-4-5-11-14-19(2)15-12-9-7-6-8-10-13-16-23-18-20(22)17-21/h19-22H,3-18H2,1-2H3/t19?,20-/m0/s1 |
InChI 键 |
MUFIFXIVKHSXDD-ANYOKISRSA-N |
手性 SMILES |
CCCCCCC(C)CCCCCCCCCOC[C@H](CO)O |
规范 SMILES |
CCCCCCC(C)CCCCCCCCCOCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




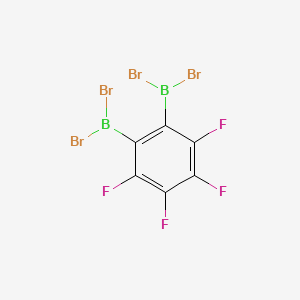
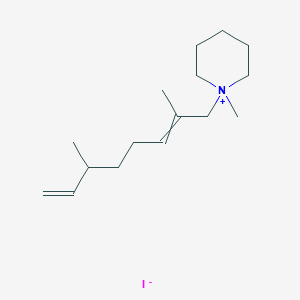
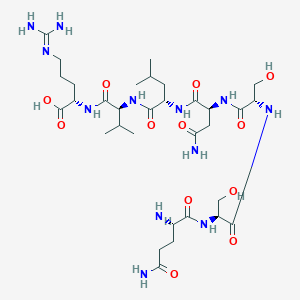
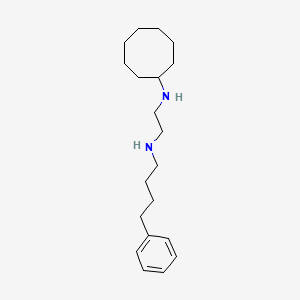
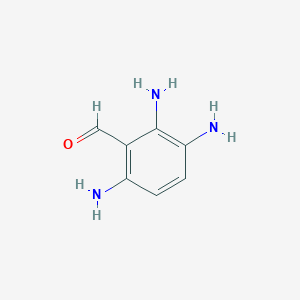
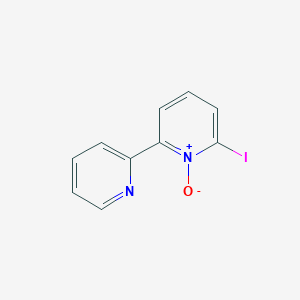
![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
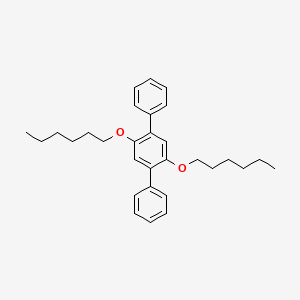
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
